Erectquione C

Description

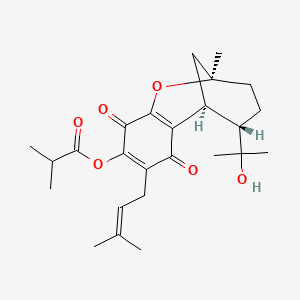

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(1S,9R,12S)-12-(2-hydroxypropan-2-yl)-9-methyl-4-(3-methylbut-2-enyl)-3,6-dioxo-8-oxatricyclo[7.3.1.02,7]trideca-2(7),4-dien-5-yl] 2-methylpropanoate |

InChI |

InChI=1S/C25H34O6/c1-13(2)8-9-15-19(26)18-16-12-25(7,11-10-17(16)24(5,6)29)31-22(18)20(27)21(15)30-23(28)14(3)4/h8,14,16-17,29H,9-12H2,1-7H3/t16-,17-,25+/m0/s1 |

InChI Key |

JTTNQUCEWDQPMF-XOWTYJCDSA-N |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]([C@@H]2C3)C(C)(C)O)C)CC=C(C)C |

Canonical SMILES |

CC(C)C(=O)OC1=C(C(=O)C2=C(C1=O)OC3(CCC(C2C3)C(C)(C)O)C)CC=C(C)C |

Synonyms |

erectquione C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Erectquione C

Botanical Source Identification: Hypericum erectum Thunb.

Erectquione C is naturally found in the plant species Hypericum erectum Thunb. nih.gov. This perennial herb is a member of the Hypericaceae family, commonly known as the St. John's wort family wikipedia.org.

Hypericum erectum is native to temperate regions of East Asia, including Southern China, Japan, Korea, and Southern Sakhalin kew.orgpfaf.org. It typically grows in grassy areas, thin woodlands in hills and mountains, and on slopes at elevations ranging from 400 to 2300 meters pfaf.org. The plant is characterized as an erect or ascending herb, growing from 0.3 to 0.8 meters tall, with stems that are slightly 2-lined when young and become rounded with age myspecies.info. Its leaves are sessile (stalkless) and feature dense black, punctiform (dot-like) glands myspecies.info. The flowers are approximately 15 mm in diameter with bright yellow petals myspecies.info. The isolation of this compound from this specific botanical source underscores the importance of Hypericum species as a rich reservoir of unique phloroglucinol (B13840) derivatives nih.govfrontiersin.orgresearchgate.net.

Advanced Extraction and Isolation Techniques from Plant Material

The isolation of pure this compound from its plant source, Hypericum erectum, is a multi-step process that involves sophisticated extraction and chromatographic techniques common in natural product chemistry nih.gov.

The initial step in isolating this compound involves the extraction of chemical constituents from the dried and ground plant material. This is typically achieved through solid-liquid extraction using various organic solvents mdpi.com. For phloroglucinols and other compounds within the Hypericum genus, solvents such as ethanol, methanol, n-hexane, and dichloromethane (CH2Cl2) are frequently employed frontiersin.orgmdpi.com.

The choice of solvent is critical, as it determines the profile of the extracted compounds. Non-polar solvents like hexane (B92381) are effective for extracting lipophilic compounds, including many prenylated phloroglucinols frontiersin.org. The process, often carried out by maceration or other methods like ultrasonication, yields a crude extract mdpi.commdpi.com. This crude extract is a complex mixture and must undergo further fractionation. Fractionation may involve liquid-liquid partitioning or vacuum liquid chromatography (VLC) to separate the compounds into groups based on their polarity, thereby simplifying the mixture for further purification frontiersin.org.

Following initial extraction and fractionation, chromatographic techniques are essential for the purification of individual compounds like this compound nih.gov. Chromatography operates on the principle of separating components of a mixture as they are carried by a mobile phase through a stationary phase nih.gov.

For the isolation of phloroglucinol derivatives, a common approach involves multiple stages of column chromatography nih.gov. An initial separation of the fractionated extract is often performed using low-pressure column chromatography with a stationary phase like silica (B1680970) gel frontiersin.org. A gradient elution system, for instance using increasing proportions of ethyl acetate (B1210297) in hexane, allows for the separation of compounds based on their differing affinities for the stationary phase frontiersin.org.

Fractions collected from the initial column are analyzed, and those containing the target compound are combined and subjected to further rounds of purification. This may involve different chromatographic techniques, such as reversed-phase chromatography or gel permeation chromatography, to isolate the compound to a high degree of purity mdpi.com. The final, pure compound's structure is then typically confirmed using extensive spectral methods, such as NMR spectroscopy and mass spectrometry nih.govfrontiersin.org.

A representative chromatographic scheme for the isolation of phloroglucinols is outlined in the table below.

| Step | Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

|---|---|---|---|---|

| 1 | Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexane-Ethyl Acetate Gradient | Initial fractionation of crude extract. |

| 2 | Gravity Column Chromatography | Silica Gel | Isocratic or Gradient Elution (e.g., Hexane-Dichloromethane) | Separation of less polar compounds from the relevant fraction. |

| 3 | Preparative Thin-Layer Chromatography (Prep-TLC) or HPLC | Silica Gel or Reversed-Phase (C18) | Solvent system optimized for target compound separation. | Final purification of the isolated compound. |

Co-occurrence with Structurally Related Phloroglucinol Derivatives

Phytochemical investigations of a single plant species often lead to the discovery of several structurally related compounds. In the case of Hypericum erectum, this compound was isolated alongside other similar polyprenylated phloroglucinol derivatives nih.gov. Specifically, its co-occurrence with Erectquione A and Erectquione B has been documented nih.gov. These compounds share a common phloroglucinol core but differ in their molecular architecture. The concurrent isolation of these analogs highlights the biosynthetic pathways within the plant that produce a suite of related chemical entities nih.gov. This pattern is consistent across the Hypericum genus, which is well-known for producing a diverse array of acylated and prenylated phloroglucinol derivatives frontiersin.orgresearchgate.net.

The table below lists the phloroglucinol derivatives isolated together from Hypericum erectum.

| Compound Name | Chemical Class | Botanical Source |

|---|---|---|

| Erectquione A | Polyprenylated Phloroglucinol Derivative | Hypericum erectum |

| Erectquione B | Polyprenylated Phloroglucinol Derivative | Hypericum erectum |

| This compound | Polyprenylated Phloroglucinol Derivative | Hypericum erectum |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a pivotal technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. iastate.edu This technique measures the mass-to-charge ratio (m/z) of ions with exceptional precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. iastate.eduwikipedia.org For the analysis of a novel compound like Erectquione C, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, which is particularly advantageous for thermolabile molecules. iastate.edu The high resolving power of modern mass analyzers, such as time-of-flight (TOF) or Orbitrap instruments, enables the determination of the molecular formula of this compound by matching the experimental mass to a unique elemental composition.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the intricate three-dimensional structure of organic molecules. nih.gov Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and establish the relative stereochemistry of a molecule like this compound.

One-Dimensional (1D) NMR Analyses (e.g., ¹H NMR, ¹³C NMR)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons within a molecule. For this compound, the chemical shifts (δ) of the proton signals indicate the type of proton (e.g., aromatic, aliphatic, olefinic), and the coupling constants (J) reveal the dihedral angles between adjacent protons, which is crucial for stereochemical assignments.

The ¹³C NMR spectrum, on the other hand, reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. libretexts.org The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon type, such as carbonyls, sp²-hybridized carbons of alkenes or aromatic rings, and sp³-hybridized carbons. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Below are the tabulated ¹H and ¹³C NMR data for this compound:

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (mult., J in Hz) |

| Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (type) |

| Data not available | Data not available |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in piecing together the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connected proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH), providing a definitive assignment of the protons attached to each carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry and conformation of the molecule.

Ancillary Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible Spectroscopy)

While NMR and mass spectrometry are the primary tools for structural elucidation, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups in this compound by detecting their characteristic vibrational frequencies. unizar-csic.es For example, the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities can be readily identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems, such as polyenes and aromatic rings, which are common in natural products. beilstein-journals.org

Table 3: Ancillary Spectroscopic Data for this compound

| Technique | Key Absorptions/Wavelengths |

| IR (cm⁻¹) | Data not available |

| UV-Vis (λmax, nm) | Data not available |

Computational Approaches to Confirm Structural Assignments

In modern structural elucidation, computational methods are increasingly used to corroborate and refine structures determined by spectroscopic means. ethernet.edu.et Density Functional Theory (DFT) calculations, for instance, can be employed to predict the NMR chemical shifts of a proposed structure for this compound. rsc.org By comparing the calculated NMR data with the experimental values, the proposed structure can be validated. Furthermore, computational modeling can aid in the assignment of absolute stereochemistry by comparing calculated and experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

Biosynthetic Pathways and Precursor Analysis of Erectquione C

Proposed Polyketide Biosynthesis Routes for Acylphloroglucinols

The core structure of Erectquione C, an acylphloroglucinol, is believed to be synthesized via the polyketide pathway. symc.edu.cncjnmcpu.com This process generally involves the condensation of a starter acyl-CoA unit with several malonyl-CoA extender units, catalyzed by a type III polyketide synthase (PKS). cjnmcpu.commdpi.com

In the case of many Hypericum acylphloroglucinols, the starter unit is often isobutyryl-CoA, derived from the amino acid valine. nih.govbiorxiv.org This is followed by the addition of three molecules of malonyl-CoA to form a phlorisobutyrophenone (B1231217) core. cjnmcpu.com This core structure is the foundational scaffold upon which further modifications, such as prenylation and cyclization, occur to generate the vast diversity of PPAPs. cjnmcpu.com

Table 1: Key Precursors in Acylphloroglucinol Biosynthesis

| Precursor | Role |

| Acyl-CoA (e.g., Isobutyryl-CoA) | Starter unit for polyketide synthesis |

| Malonyl-CoA | Extender units in polyketide synthesis |

| Dimethylallyl pyrophosphate (DMAPP) | Prenyl donor for prenylation |

| Geranyl pyrophosphate (GPP) | Prenyl donor for geranylation |

This table summarizes the primary building blocks involved in the formation of the basic acylphloroglucinol structure and its subsequent modifications.

The acylphloroglucinol core is then subjected to one or more prenylation steps, where prenyl groups (like dimethylallyl or geranyl moieties) are attached to the phloroglucinol (B13840) ring. cjnmcpu.com These prenyl groups are supplied by the methylerythritol phosphate (B84403) (MEP) pathway, which produces dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). biorxiv.org The attachment of these groups results in the formation of monocyclic polyprenylated acylphloroglucinols (MPAPs), which are key intermediates that can undergo further cyclization to form the complex polycyclic skeletons of compounds like this compound. symc.edu.cncjnmcpu.com

Enzymatic Mechanisms Involved in Complex Phloroglucinol Derivatization

The derivatization of the initial acylphloroglucinol core into complex structures like this compound is orchestrated by a series of specific enzymes. Key enzyme classes involved in this process include:

Polyketide Synthases (PKS): As mentioned, type III PKS enzymes, such as isobutyrophenone (B147066) synthase, are responsible for catalyzing the initial condensation reactions to form the phloroglucinol ring. cjnmcpu.com Studies on Hypericum calycinum have identified multiple PKS enzymes with different substrate preferences. mdpi.com

Prenyltransferases (PTs): These enzymes catalyze the attachment of prenyl groups from DMAPP or GPP to the aromatic core. biorxiv.org Aromatic prenyltransferases are crucial for the biosynthesis of PPAPs and often exhibit regio- and stereospecificity, which contributes to the structural diversity of these compounds. biorxiv.org

Oxidoreductases and Cyclases: Following prenylation, a variety of enzymes, including oxidoreductases (such as cytochrome P450 monooxygenases) and cyclases, are believed to be involved in the intricate cyclization reactions that form the polycyclic systems of PPAPs. biorxiv.org For instance, the formation of the bicyclic core of hyperforin (B191548) involves an enigmatic cyclization. biorxiv.org The structural complexity of this compound suggests the involvement of similar enzymatic machinery.

The proposed biosynthetic pathway for related compounds, such as erectones A and B, involves an intermolecular Diels-Alder reaction of erectquione A with E-β-ocimene. nih.gov This suggests that Diels-Alderase enzymes might also play a role in the biosynthesis of certain PPAPs.

Precursor Incorporation Studies in Hypericum Species for Biosynthetic Elucidation

Feeding studies using labeled precursors in Hypericum species have been instrumental in deciphering the biosynthetic pathways of acylphloroglucinols. nih.gov For example, experiments with labeled valine, leucine, and isoleucine in shoot cultures of Hypericum perforatum demonstrated that valine is the most likely precursor for the isobutyryl-CoA starter unit in hyperforin biosynthesis. nih.gov

Similarly, quantitative NMR spectroscopy analysis of H. perforatum cuttings fed with (1-¹³C) glucose confirmed that the dimethylallyl moieties of hyperforin are derived from the non-mevalonate (MEP) pathway. mdpi.com These studies provide strong evidence for the origin of the carbon skeleton of PPAPs and are a crucial tool for understanding the biosynthesis of related compounds like this compound.

Further studies have shown that cinnamic acid can serve as a precursor for benzoic acids in Hypericum androsaemum cell cultures, which are then incorporated into xanthones, another class of secondary metabolites found in Hypericum. nih.gov This highlights the complex interplay of different biosynthetic pathways within this genus.

Table 2: Precursor Feeding Studies in Hypericum

| Labeled Precursor | Species | Resulting Compound Class | Finding |

| Valine | Hypericum perforatum | Acylphloroglucinol (Hyperforin) | Confirmed as the primary precursor for the isobutyryl moiety. nih.gov |

| (1-¹³C) Glucose | Hypericum perforatum | Acylphloroglucinol (Hyperforin) | Showed that the prenyl groups originate from the MEP pathway. mdpi.com |

| Cinnamic acid | Hypericum androsaemum | Xanthone (B1684191) | Demonstrated to be a precursor for benzoic acids in xanthone biosynthesis. nih.gov |

This table illustrates key findings from precursor incorporation studies that have helped to elucidate the biosynthetic origins of major secondary metabolites in the Hypericum genus.

Comparative Biosynthesis with Other Hypericum Secondary Metabolites

The biosynthesis of this compound is closely related to that of other secondary metabolites within the Hypericum genus, most notably other PPAPs and naphthodianthrones like hypericin (B1674126).

Comparison with other PPAPs: The biosynthesis of this compound shares the initial steps with other PPAPs like hyperforin, involving a type III PKS and subsequent prenylations. cjnmcpu.commdpi.com The structural diversity among PPAPs arises from variations in the starter acyl-CoA unit, the number and type of prenyl groups added, and the subsequent enzymatic cyclizations. symc.edu.cncjnmcpu.com For example, while hyperforin has a bicyclic core, other PPAPs from Hypericum species exhibit a wide range of complex polycyclic skeletons. symc.edu.cn

Comparison with Hypericin: Hypericin, a naphthodianthrone, is also synthesized via a polyketide pathway, but it follows a distinct route from the acylphloroglucinols. nih.govnih.gov The biosynthesis of hypericin is believed to start with the condensation of one acetyl-CoA and seven malonyl-CoA units to form an octaketide. mdpi.comnih.gov This octaketide then undergoes a series of cyclizations and modifications to yield emodin, a proposed precursor to hypericin. nih.gov Although both this compound and hypericin originate from polyketide precursors, the different starter units and subsequent enzymatic steps lead to vastly different final structures. mdpi.comnih.gov

Comparison with Xanthones: Xanthones, another class of phenolic compounds in Hypericum, are also biosynthetically linked. Some xanthones are derived from benzoic acid precursors that, in Hypericum, can be formed from cinnamic acid. nih.gov The co-occurrence of these diverse compound classes suggests a highly evolved and interconnected secondary metabolism in the Hypericum genus, where common precursors are channeled into different biosynthetic pathways to produce a rich array of bioactive molecules.

Chemical Synthesis and Derivatization Strategies for Erectquione C

Total Synthesis Approaches to Erectquione C and its Analogues

While a specific total synthesis for this compound has not been extensively documented in readily available literature, the synthetic routes developed for its close analogue, Erectquione A, provide a clear blueprint for accessing this class of molecules. d-nb.infonih.govresearchgate.net Erectquione A shares the same core structure and was isolated from the same natural source. researchgate.netresearchgate.net The strategies for its synthesis are therefore directly applicable and illustrative of the challenges and methodologies involved in constructing this compound.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgias.ac.in For Erectquione A, a plausible precursor to this compound, the analysis reveals key disconnections primarily at the bonds connecting the isoprenoid side chains to the phloroglucinol (B13840) core.

The synthesis of Erectquione A was achieved through a stepwise sequence of alkylations. d-nb.inforesearchgate.net The retrosynthetic strategy for the core structure of these compounds, such as the dihydroxyquinone intermediate 4 , begins with disconnecting the geranyl groups. This leads back to a simpler phloroglucinol derivative, which can be traced back to commercially available 2,4,6-trihydroxybenzaldehyde (B105460).

Key Disconnections in the Retrosynthesis of Erectquione Analogues:

| Target Molecule/Intermediate | Key Disconnection | Synthons/Precursors | Forward Reaction Type |

| Erectquione A (18 ) | C-Geranylation | Geranyl bromide and a dihydroxyquinone precursor | Friedel-Crafts Alkylation |

| Dihydroxyquinone (4 ) | Dakin Oxidation | Digeranylated 2,4,6-trihydroxybenzaldehyde (13 ) | Oxidation |

| Aldehyde (13 ) | C-Geranylation | Geranyl bromide and 2,4,6-trihydroxybenzaldehyde | Alkylation |

This logical process of breaking down the complex target into manageable, simpler precursors forms the foundation of the synthetic plan. ias.ac.inegrassbcollege.ac.in

Stereoselective and Regioselective Synthetic Methodologies

The synthesis of substituted phloroglucinols like this compound presents significant challenges in regioselectivity. During the alkylation of the electron-rich aromatic core of 2,4,6-trihydroxybenzaldehyde, there is competition between C-alkylation and O-alkylation, as well as the potential for multiple alkylations. d-nb.info The synthesis of the key aldehyde intermediate (21 in the synthesis of Erectquione A) involved a mono-geranylation of 2,4,6-trihydroxybenzaldehyde, which reportedly gave low yields due to these competing reactions. d-nb.inforesearchgate.net

Achieving high regioselectivity often requires careful selection of reaction conditions, including the base and solvent system, to favor the desired C-alkylation product. d-nb.info

Stereoselectivity becomes crucial in the subsequent reactions of these phloroglucinol derivatives. For instance, in the Diels-Alder reactions involving Erectquione A, the approach of the diene occurs with high diastereoselectivity, favoring an endo transition state. nih.gov This controlled formation of multiple stereocenters in a single step is a hallmark of efficient synthetic design. chemistrydocs.com The inherent chirality and conformation of the reactants guide the formation of the specific stereoisomers observed in the natural products. egrassbcollege.ac.in

Cascade and Domino Reaction Strategies in Complex Phloroglucinol Synthesis

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are powerful tools for rapidly building molecular complexity from simple precursors. researchgate.netnih.gov The synthesis of complex natural products related to the Erectquione family heavily relies on such strategies, particularly bioinspired Diels-Alder cascades. d-nb.inforsc.orgresearchgate.net

A prominent example is the reaction of Erectquione A (18 ) with dienes like E-β-ocimene or E,E-α-farnesene. d-nb.infonih.govresearchgate.net The reaction between Erectquione A and E,E-α-farnesene is proposed as the biosynthetic route to the revised structure of hyperelodione D (17 ). nih.govresearchgate.net This key step involves an intermolecular Diels-Alder reaction, followed by an intramolecular Prins cyclization and a terminating cycloetherification. This powerful cascade forms three new rings and creates six stereocenters in a single synthetic operation. d-nb.infonih.gov

Similarly, reacting Erectquione A with E-β-ocimene using a Lewis acid catalyst like Eu(fod)₃ leads to the formation of Erectones A and B. nih.gov These transformations showcase the efficiency of cascade reactions in assembling the intricate, cage-like architectures of many polyprenylated phloroglucinol natural products.

Semi-synthetic Transformations and Modification of this compound

Semi-synthesis involves the chemical modification of a natural product that has been isolated in sufficient quantities. This approach allows for the creation of novel derivatives that may possess improved properties. While specific semi-synthetic modifications of this compound are not detailed in the available literature, the functional groups present in its structure—namely the quinone system and the prenyl side chains—offer clear handles for chemical transformation.

Potential modifications could include:

Reduction/Oxidation of the Quinone: The quinone moiety could be reduced to the corresponding hydroquinone (B1673460), altering its electronic and biological properties.

Modification of Prenyl Side Chains: The double bonds within the isoprenoid chains are susceptible to a variety of transformations, such as epoxidation, dihydroxylation, or hydrogenation.

Nucleophilic Addition: The quinone ring can undergo nucleophilic addition reactions, allowing for the introduction of new substituents.

These types of modifications have been applied to other complex natural products to create analogues for structure-activity relationship (SAR) studies. nih.gov

Development of Novel Synthetic Methodologies for the Phloroglucinol Scaffold

The core of this compound is a substituted phloroglucinol. The development of new synthetic methods to access this scaffold with high efficiency and control over the substitution pattern is an ongoing area of research. mdpi.com The synthesis of Erectquione A highlights a classical approach: the stepwise alkylation and subsequent oxidation of a simple phloroglucinol precursor. d-nb.inforesearchgate.net

The key steps in this established methodology are:

Selective Alkylation: Introduction of prenyl or geranyl side chains onto the phloroglucinol ring. A significant challenge is controlling the regioselectivity (C- vs. O-alkylation) and the degree of alkylation. The use of aqueous conditions for di-alkylation has been reported. nih.gov

Oxidation to a Quinone: Conversion of the resulting hydroquinone intermediate into the final dihydroxyquinone structure. This has been achieved using reagents like FeCl₃ or through a Dakin oxidation of an aldehyde precursor under acidic conditions. nih.gov

Future development in this area may focus on catalytic methods for the selective C-alkylation of phenols or novel cyclization strategies to construct the phloroglucinol ring with the desired substitution pattern already in place.

Preparation of Structurally Modified this compound Derivatives and Analogs

The preparation of structurally modified analogs is essential for exploring the chemical space around a natural product and for conducting structure-activity relationship studies. The synthesis of Erectones A and B and the revised structure of hyperelodione D from the common precursor Erectquione A serves as an excellent example of a divergent synthetic strategy to produce multiple complex analogues. d-nb.inforesearchgate.net

In this bioinspired approach, a single, readily accessible intermediate (Erectquione A) is treated with different reaction partners (different dienes) to generate a small library of structurally diverse, complex molecules. nih.gov For example, reacting Erectquione A with E-β-ocimene yields the Diels-Alder adducts 23 and 24 , which upon further reaction, produce Erectones A and B. nih.gov This strategy not only provides access to known natural products but can also lead to the synthesis of predicted, yet undiscovered, natural products. researchgate.net The creation of such analogues is critical for probing biological mechanisms and potentially developing new therapeutic agents. researchgate.net

| Precursor | Reagent | Product(s) | Reaction Type |

| Erectquione A (18 ) | E-β-ocimene | Erectone A (2 ), Erectone B (3 ) | Diels-Alder / Prins Cyclization Cascade |

| Erectquione A (18 ) | E,E-α-farnesene | Hyperelodione D (17 ) | Diels-Alder / Prins Cyclization Cascade |

| 2,4,6-trihydroxybenzaldehyde | Geranyl bromide | Digeranylated aldehyde (13 ) | Alkylation |

| Dihydroxyquinone (14 ) | E-β-ocimene | Prenylated analogue (15 ) | Diels-Alder Cascade |

Mechanistic Investigations of Biological Activities of Erectquione C

Antiplasmodial Activity Investigations in Parasitic Model Systems

The global fight against malaria, a parasitic disease caused by Plasmodium species, necessitates the discovery of novel therapeutic agents. Natural products are a significant source of new antimalarial compounds.

Initial in vitro studies have been conducted to evaluate the efficacy of Erectquione C against the chloroquine-sensitive strains of Plasmodium falciparum, the most virulent malaria parasite in humans. nih.govresearchgate.net In a study evaluating five phloroglucinol (B13840) derivatives from Hypericum erectum, this compound was assessed for its growth inhibitory activity. nih.govresearchgate.net The findings from this research indicated that this compound did not exhibit notable antiplasmodial effects against the tested chloroquine-sensitive P. falciparum strain. researchgate.net

**Table 1: In Vitro Antiplasmodial Activity of Compounds from *Hypericum erectum***

| Compound | P. falciparum Strain | IC₅₀ (µM) |

|---|---|---|

| Otogirone | Chloroquine-sensitive | 5.6 |

| Erectquione B | Chloroquine-sensitive | 7.2 |

| This compound | Chloroquine-sensitive | No significant activity |

| Otogirin | Chloroquine-sensitive | No significant activity |

| Erectquione A | Chloroquine-sensitive | No significant activity |

Data sourced from Moon, 2010. nih.govresearchgate.net

To date, there is no published research specifically identifying the molecular targets of this compound within the Plasmodium falciparum parasite. The lack of significant antiplasmodial activity in initial screenings may have precluded further investigation into its mechanism of action. researchgate.net Generally, identifying the molecular targets of potential antimalarial compounds is a critical step in drug discovery, often involving techniques like affinity chromatography, genetic and proteomic approaches to pinpoint the specific parasitic proteins or pathways that are affected. researchgate.net

There is currently no available scientific literature detailing the impact of this compound on the cellular processes or various life cycle stages of the Plasmodium parasite. Such studies are typically undertaken for compounds that demonstrate promising initial antiplasmodial activity. These investigations would involve observing the effects of the compound on parasite morphology, replication, and progression through the different developmental stages, such as the ring, trophozoite, and schizont stages within the erythrocyte.

Exploration of Cytotoxic Potential in Non-Clinical Cell Line Models

In conjunction with assessing its antiplasmodial properties, this compound was also evaluated for its potential toxicity against human cells, a crucial step in the early stages of drug development to determine the selectivity of a compound. nih.govresearchgate.net

The cytotoxic potential of this compound was evaluated using an in vitro model with the SK-OV-3 human ovarian cancer cell line. nih.govresearchgate.net A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In the presence of viable cells, the yellow MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The investigation into this compound's cytotoxicity revealed that it did not show significant activity against the SK-OV-3 cell line, with an IC₅₀ value greater than 150 µM. nih.govresearchgate.net This suggests a low level of toxicity towards this particular cancer cell line under the tested conditions.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) |

|---|---|---|

| SK-OV-3 (Human Ovarian Cancer) | MTT Assay | > 150 |

Data sourced from Moon, 2010. nih.govresearchgate.net

Currently, there are no specific studies in the available scientific literature that investigate the cellular mechanisms of action of this compound, such as its potential to induce apoptosis or cause cell cycle arrest. Given its lack of significant cytotoxicity in the initial screening, further mechanistic studies have likely not been prioritized.

Generally, for compounds that do exhibit cytotoxic effects, further research would be conducted to understand how they induce cell death. This can involve a variety of assays:

Apoptosis Assays: Techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, flow cytometry with Annexin V/propidium (B1200493) iodide staining, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) are used to determine if a compound induces programmed cell death. nih.govmdpi.com

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (like propidium iodide) is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). augusta.eduresearchgate.net This can reveal if a compound causes cells to accumulate in a specific phase, indicating an interference with cell cycle progression. augusta.eduresearchgate.net

Comparative Analysis of Activity with Structurally Related Active Phloroglucinol Derivatives

This compound belongs to a broad class of compounds known as phloroglucinol derivatives, which are abundant in plants of the genus Hypericum. researchgate.netfrontiersin.org These compounds exhibit a wide range of biological effects, including antibacterial, cytotoxic, and anti-inflammatory activities. researchgate.netuky.edunih.gov The biological activity of these derivatives is often linked to their specific structural features, such as the nature and position of acyl and prenyl groups on the phloroglucinol core.

A study investigating phloroglucinol derivatives from Hypericum erectum isolated this compound along with Erectquione A, Erectquione B, otogirin, and otogirone. researchgate.net In vitro antiplasmodial assays against a chloroquine-sensitive strain of Plasmodium falciparum revealed that otogirone and erectquione B exhibited notable activity, with IC50 values of 5.6 and 7.2 μM, respectively. researchgate.net In contrast, this compound, along with otogirin and erectquione A, did not show significant antiplasmodial effects. researchgate.net Furthermore, none of these five compounds, including this compound, demonstrated significant cytotoxic effects on SK-OV-3 human ovarian cancer cells, with IC50 values greater than 150 μM. researchgate.netistanbul.edu.tr

Another study on Hypericum maculatum reported the isolation of maculatoquiones A–D and erectquione A. researchgate.net These simple phloroglucinol derivatives displayed cytotoxic activities with IC50 values ranging from 21–77 μM against various cancer cell lines. researchgate.netnih.govmdpi.com This suggests that even subtle structural variations among these closely related compounds can lead to significant differences in their biological profiles.

The following table provides a comparative overview of the bioactivity of this compound and some of its structurally related phloroglucinol derivatives from Hypericum species.

| Compound | Source Organism | Biological Activity | IC50 Value | Cell Line/Organism |

| This compound | Hypericum erectum | Antiplasmodial | >100 µM | Plasmodium falciparum (D10) |

| Cytotoxicity | >150 µM | SK-OV-3 | ||

| Erectquione A | Hypericum erectum, Hypericum maculatum | Antiplasmodial | Not significant | Plasmodium falciparum (D10) |

| Cytotoxicity | 21–77 µM | Various cancer cell lines | ||

| Erectquione B | Hypericum erectum | Antiplasmodial | 7.2 µM | Plasmodium falciparum (D10) |

| Cytotoxicity | >150 µM | SK-OV-3 | ||

| Otogirone | Hypericum erectum | Antiplasmodial | 5.6 µM | Plasmodium falciparum (D10) |

| Cytotoxicity | >150 µM | SK-OV-3 | ||

| Otogirin | Hypericum erectum | Antiplasmodial | Not significant | Plasmodium falciparum (D10) |

| Cytotoxicity | >150 µM | SK-OV-3 | ||

| Maculatoquiones A–D | Hypericum maculatum | Cytotoxicity | 21–77 µM | Various cancer cell lines |

Other Documented Bioactivities of Related Phloroglucinol Derivatives (if applicable and relevant to Hypericum context)

The broader family of phloroglucinol derivatives from Hypericum species has been extensively studied, revealing a diverse array of biological activities. researchgate.net These compounds are often categorized as simple phloroglucinols, dimeric acylphloroglucinols, and polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.net

Antibacterial Activity: Many phloroglucinol derivatives isolated from Hypericum species have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. researchgate.netnih.gov For instance, hyperforin (B191548), a well-known PPAP from Hypericum perforatum, is a potent antibacterial agent. researchgate.net Other derivatives, such as ialibinones A-E from Hypericum papuanum, have shown activity against Bacillus cereus, Staphylococcus epidermidis, and Micrococcus luteus. nih.gov

Anti-inflammatory Activity: Several phloroglucinol derivatives exhibit anti-inflammatory effects. frontiersin.orguky.edu The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of prostaglandins (B1171923) and leukotrienes. nih.gov For example, sampsonols C and F from Hypericum sampsonii showed potent inhibitory activities against LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, with IC50 values of 27.3 and 29.3 μM, respectively. uky.edu

Cytotoxic Activity: Cytotoxicity against various cancer cell lines is a frequently reported bioactivity of Hypericum phloroglucinols. researchgate.netuky.edu Sampsonols A and B from Hypericum sampsonii displayed significant cytotoxicity against four human tumor cell lines with IC50 values in the range of 13–28 μM. uky.edu The structural complexity of PPAPs often correlates with potent cytotoxic effects. nih.gov

Antiviral and Other Activities: Phloroglucinol derivatives have also been associated with antiviral, antidepressant-like, and antinociceptive effects. researchgate.net For example, some derivatives have shown activity against the tick-borne encephalitis virus (TBEV) and herpes simplex virus (HSV). researchgate.net Furthermore, compounds isolated from H. erectum have demonstrated hepatoprotective activity against tacrine-induced cytotoxicity in HepG2 cells. nih.gov The diverse biological landscape of these compounds underscores the potential of Hypericum species as a source of novel bioactive molecules. acs.org

Structure Activity Relationship Sar Studies of Erectquione C and Its Analogs

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For Erectquione C and related phloroglucinol (B13840) derivatives isolated from Hypericum species, several structural motifs are considered crucial for their bioactivity. nih.govnih.govrsc.org

The core pharmacophoric elements in this class of compounds are generally understood to be:

The Acylphloroglucinol Core: This central aromatic ring, substituted with hydroxyl and acyl groups, is a defining feature. The pattern of substitution on this ring is critical for activity.

The Bicyclo[3.3.1]nonane Skeleton: In many related polycyclic polyprenylated acylphloroglucinols (PPAPs), a bicyclo[3.3.1]nonane moiety is a predominant structural feature associated with significant biological activity. researchgate.netrsc.orgresearchgate.net This rigid scaffold properly orients the pendant functional groups for interaction with biological targets.

Prenyl and Other Lipophilic Groups: The presence, number, and position of isoprenoid side chains (like prenyl or geranyl groups) significantly influence the compound's lipophilicity and its ability to interact with and traverse biological membranes.

This compound was isolated from the whole plants of Hypericum erectum alongside several analogs. researchgate.netresearchgate.net A comparison of their structures and reported antiplasmodial activities reveals initial SAR insights. Otogirone and Erectquione B demonstrated the most notable activity against chloroquine-sensitive Plasmodium falciparum, whereas this compound, Erectquione A, and Otogirin were less active in this specific assay. researchgate.net This suggests that the specific nature and arrangement of the side chains are critical determinants of potency.

| Compound | Key Structural Features | Reported Antiplasmodial Activity (IC50 vs P. falciparum) |

|---|---|---|

| This compound | Phloroglucinol core with epoxy-methyl-butyl and methylbutanoyl groups. | >10 µM researchgate.net |

| Erectquione B | Phloroglucinol core with different side chain configurations compared to this compound. | 7.2 µM researchgate.net |

| Otogirone | Phloroglucinol derivative, structurally related to this compound. | 5.6 µM researchgate.net |

| Erectquione A | Phloroglucinol core with distinct prenylation pattern. | >10 µM researchgate.net |

| Otogirin | Phloroglucinol derivative. | >10 µM researchgate.net |

Impact of Specific Functional Group Modifications on Potency and Selectivity

The modification of functional groups is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. ashp.org For the family of phloroglucinols to which this compound belongs, altering specific functional groups can have a profound effect on biological activity. nih.govchemrxiv.org

Key modifications and their observed impacts in related analogs include:

Acyl Chain Variation: The nature of the acyl group attached to the phloroglucinol ring can modulate activity. For instance, studies on various natural and synthetic acylphloroglucinols have shown that changes in the length and branching of this chain can influence cytotoxicity and antimicrobial effects.

Hydroxylation Patterns: The position and number of hydroxyl groups on the aromatic core are critical for hydrogen bonding interactions with target proteins. drugdesign.org Modification or masking of these hydroxyls, for example through methylation, often leads to a significant decrease or complete loss of activity, highlighting their importance as hydrogen bond donors.

Isoprenoid Side-Chains: The degree and type of prenylation are major determinants of potency and selectivity. The difference in antiplasmodial activity between Erectquione B (IC50 = 7.2 µM) and this compound (IC50 > 10 µM) underscores the sensitivity of the biological target to the precise structure of these lipophilic side chains. researchgate.netresearchgate.net Studies on other meroterpenoids show that the presence of geranyl groups versus prenyl groups can alter the spectrum of activity. nih.gov The introduction of an epoxide into a side chain, as seen in this compound, further modifies the molecule's electronics and steric profile, which can impact target binding and selectivity. researchgate.net

Conformational Analysis and its Influence on Ligand-Target Interactions

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, or conformers. A molecule's active conformation is the specific shape it adopts when binding to its biological target. nih.govplos.org This conformation dictates how well the pharmacophoric groups align with the complementary features (e.g., pockets, charged regions) of the target protein. creative-biostructure.com

For complex natural products like this compound and its analogs, particularly those containing rigid ring systems, conformational analysis is crucial. nih.gov

Computational Chemistry and In Silico Approaches to SAR Analysis

Computational chemistry provides powerful tools to investigate SAR, predict biological activities, and understand ligand-target interactions at a molecular level, complementing experimental work. nih.govmdpi.comresearchgate.net

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgmdpi.com A typical QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties / Structural Descriptors) + error wikipedia.org

While no specific QSAR models for this compound were identified, the methodology is widely applied to natural product analogs. mdpi.comchemmethod.com A QSAR study on this compound analogs would involve:

Data Set Assembly: Compiling a "training set" of phloroglucinol analogs with their experimentally measured biological activities (e.g., IC50 values for cytotoxicity or antiplasmodial effects). mdpi.com

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These can include physicochemical properties like lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft parameters), as well as 2D or 3D structural descriptors. spu.edu.syscribd.com

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build a model that correlates the descriptors with activity. chemmethod.comnih.gov The model's predictive power is then rigorously validated using an external test set of compounds not used in the model's creation. mdpi.com

Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts toward more potent compounds. spu.edu.sy

Molecular docking and molecular dynamics (MD) are structure-based computational methods that simulate the interaction between a ligand (like this compound) and its macromolecular target (typically a protein). researchgate.netwu.ac.th

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a target's active site. upenn.edufrontiersin.org The process involves sampling many possible binding poses and then using a "scoring function" to rank them based on predicted binding affinity. nih.gov For this compound, docking could be used to:

Identify potential protein targets responsible for its cytotoxic or antiplasmodial effects.

Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and amino acid residues in the binding pocket.

Explain the activity differences between analogs; for example, why Erectquione B fits better into a target's active site than this compound. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-target complex. jpionline.orgrsc.org By simulating the movements of all atoms in the system over time (typically nanoseconds to microseconds), MD can assess the stability of the docked pose. wu.ac.thnih.gov It helps to confirm whether the key interactions predicted by docking are maintained over time and provides insights into the flexibility of both the ligand and the target protein upon binding. mpg.de

Pharmacological Targets and Molecular Mechanisms of Action

Ligand-Receptor Binding Interactions and Affinity Profiling

The study of ligand-receptor binding is fundamental to understanding the pharmacological effects of a compound. This process involves the physical binding of a molecule (the ligand) to a specific protein (the receptor) on or within a cell, which then initiates a cellular response. The strength of this interaction is quantified by the binding affinity.

Currently, there is no publicly available data detailing the ligand-receptor binding interactions or affinity profile of Erectquione C. To characterize this, researchers would typically employ techniques such as radioligand binding assays or surface plasmon resonance. These studies would identify which receptors this compound binds to and with what affinity, providing crucial insights into its potential therapeutic targets and mechanisms of action.

Interactive Data Table: Hypothetical Ligand-Receptor Binding Affinities for a Novel Compound

| Receptor Target | Binding Affinity (Ki in nM) | Assay Type |

| Receptor A | Data Not Available | Radioligand Binding |

| Receptor B | Data Not Available | Surface Plasmon Resonance |

| Receptor C | Data Not Available | Isothermal Titration Calorimetry |

This table illustrates the type of data that would be generated from affinity profiling studies. No such data is currently available for this compound.

Enzyme Inhibition and Activation Studies at the Molecular Level

Many drugs exert their effects by modulating the activity of enzymes, either by inhibiting their function or by enhancing it. Enzyme inhibition and activation studies are therefore critical for elucidating a compound's mechanism of action. These studies determine the specific enzymes a compound interacts with and the nature of that interaction (e.g., competitive, non-competitive, or uncompetitive inhibition).

As with ligand-receptor binding, there are no published studies on the effects of this compound on enzyme activity. Future research would involve screening this compound against a panel of relevant enzymes to identify any inhibitory or activating effects. This would help to understand its metabolic pathways and potential therapeutic applications, for instance, as an inhibitor of an enzyme involved in a disease process.

Interactive Data Table: Illustrative Enzyme Inhibition Data for a Novel Compound

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

| Enzyme X | Data Not Available | Competitive |

| Enzyme Y | Data Not Available | Non-competitive |

| Enzyme Z | Data Not Available | Uncompetitive |

This table provides an example of the data that would be obtained from enzyme inhibition studies. No such data is currently available for this compound.

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are crucial for a vast array of cellular processes. The modulation of these interactions represents a promising frontier in drug discovery. A compound that can either disrupt or stabilize a specific PPI can have a profound therapeutic effect.

The potential for this compound to modulate PPIs is currently unknown. Investigating this would require sophisticated techniques such as co-immunoprecipitation, yeast two-hybrid screening, or fluorescence resonance energy transfer (FRET). Identifying any such activity would open up new avenues for understanding its biological function and therapeutic potential.

Gene Expression and Transcriptomic Analysis in Model Systems

Transcriptomic analysis provides a global view of how a compound affects gene expression within a cell or organism. By measuring the levels of all messenger RNA (mRNA) molecules, researchers can identify which genes are turned on or off in response to the compound. This information can reveal the cellular pathways and biological processes that are affected.

No transcriptomic data for this compound is available. To conduct such an analysis, a model system (e.g., cultured cells or a model organism) would be treated with this compound, and the changes in gene expression would be measured using techniques like RNA sequencing (RNA-Seq). The results would provide a comprehensive picture of the compound's cellular effects and could help in identifying its mechanism of action and potential off-target effects.

Interactive Data Table: Sample Gene Expression Changes in Response to a Novel Compound

| Gene | Fold Change | p-value | Biological Process |

| Gene A | Data Not Available | <0.05 | Cell Cycle Regulation |

| Gene B | Data Not Available | <0.05 | Apoptosis |

| Gene C | Data Not Available | <0.05 | Inflammatory Response |

This table exemplifies the type of data generated from a transcriptomic analysis. No such data is currently available for this compound.

Advanced Research Perspectives and Future Directions for Erectquione C

The exploration of natural products continues to be a cornerstone of novel therapeutic development. Erectquione C, a phloroglucinol (B13840) derivative isolated from Hypericum erectum, represents a promising scaffold for future research. researchgate.net While initial studies have hinted at its bioactivity, a comprehensive understanding of its potential requires leveraging advanced scientific methodologies. This article outlines key future research directions poised to unlock the full therapeutic and scientific value of this compound.

Q & A

Q. How should researchers address missing or incomplete data in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.